molecular formula C19H14Cl2N4O B11686712 N'-[(E)-(2,6-dichlorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

N'-[(E)-(2,6-dichlorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11686712
M. Wt: 385.2 g/mol
InChI Key: UKAGPLLIJQJCBK-LSHDLFTRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation of 2,6-dichlorobenzaldehyde with 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide in the presence of an acid catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,6-dichlorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

N’-[(E)-(2,6-dichlorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,6-dichlorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound’s hydrazone moiety can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its dichlorophenyl group can interact with biological membranes, affecting cell function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2,6-dichlorophenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is unique due to its specific dichlorophenyl substitution pattern, which can influence its reactivity and biological activity. This unique structure allows it to form specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C19H14Cl2N4O

Molecular Weight

385.2 g/mol

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C19H14Cl2N4O/c20-15-6-3-7-16(21)14(15)10-22-25-19(26)18-13-9-8-11-4-1-2-5-12(11)17(13)23-24-18/h1-7,10H,8-9H2,(H,23,24)(H,25,26)/b22-10+

InChI Key

UKAGPLLIJQJCBK-LSHDLFTRSA-N

Isomeric SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)N/N=C/C4=C(C=CC=C4Cl)Cl

Canonical SMILES

C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)NN=CC4=C(C=CC=C4Cl)Cl

Origin of Product

United States

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